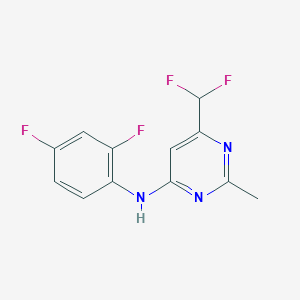

6-(difluoromethyl)-N-(2,4-difluorophenyl)-2-methylpyrimidin-4-amine

CAS No.: 2549044-18-8

Cat. No.: VC11824135

Molecular Formula: C12H9F4N3

Molecular Weight: 271.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2549044-18-8 |

|---|---|

| Molecular Formula | C12H9F4N3 |

| Molecular Weight | 271.21 g/mol |

| IUPAC Name | 6-(difluoromethyl)-N-(2,4-difluorophenyl)-2-methylpyrimidin-4-amine |

| Standard InChI | InChI=1S/C12H9F4N3/c1-6-17-10(12(15)16)5-11(18-6)19-9-3-2-7(13)4-8(9)14/h2-5,12H,1H3,(H,17,18,19) |

| Standard InChI Key | BLHWAZQEGMMHMD-UHFFFAOYSA-N |

| SMILES | CC1=NC(=CC(=N1)NC2=C(C=C(C=C2)F)F)C(F)F |

| Canonical SMILES | CC1=NC(=CC(=N1)NC2=C(C=C(C=C2)F)F)C(F)F |

Introduction

1. Introduction to the Compound

6-(Difluoromethyl)-N-(2,4-difluorophenyl)-2-methylpyrimidin-4-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic compounds that play a significant role in pharmaceuticals, agrochemicals, and material sciences due to their versatile chemical properties.

Molecular Formula

The molecular formula of the compound is C12H9F4N3, and it contains fluorine atoms that contribute to its chemical stability and potential bioactivity.

3. Potential Applications

Pharmaceutical Applications

Pyrimidine derivatives are widely studied for their therapeutic potential. The structural features of this compound suggest possible applications in:

-

Anticancer agents: Fluorinated pyrimidines are known to inhibit enzymes like thymidylate synthase, critical for DNA synthesis.

-

Antiviral agents: Pyrimidine-based drugs such as zidovudine target viral replication pathways.

-

Kinase inhibitors: Substituted pyrimidines are often used as scaffolds in designing inhibitors for protein kinases involved in cancer and inflammatory diseases.

Agrochemical Applications

Fluorinated pyrimidines have been explored as:

-

Herbicides: Targeting plant-specific enzymes like acetolactate synthase.

-

Fungicides: Disrupting fungal biosynthetic pathways.

The difluorophenyl group may enhance selectivity and potency against specific agricultural pests or pathogens.

4. Synthesis Pathways

While specific synthesis data for this compound is unavailable, general methods for similar pyrimidine derivatives include:

-

Cyclocondensation Reactions: Starting from β-diketones or β-ketoesters with guanidine derivatives.

-

Substitution Reactions: Introducing functional groups (e.g., difluoromethyl) via halogenation or fluorination reagents.

-

Amination Reactions: Attaching aniline derivatives (e.g., 2,4-difluoroaniline) through nucleophilic substitution.

5. Related Compounds and Research Insights

Table 2: Comparison with Related Pyrimidine Derivatives

| Compound Name | Application/Activity | Key Structural Features |

|---|---|---|

| 5-Fluorouracil | Anticancer | Fluorinated uracil derivative |

| N-[4-(4-Fluorophenyl)-5-hydroxymethyl]pyrimidin | Antiviral | Hydroxymethyl substitution |

| Trifluoromethylpyrimidine | Agrochemical (herbicide) | Trifluoromethyl group |

These examples highlight how fluorination enhances biological activity by increasing metabolic stability and binding affinity to target proteins.

6. Challenges and Future Directions

Challenges

-

Synthesis Complexity: Introducing multiple fluorine atoms requires advanced techniques and reagents.

-

Toxicity Concerns: Fluorinated compounds may exhibit off-target effects or environmental persistence.

-

Limited Data Availability: Experimental studies on this specific compound are scarce.

Future Directions

-

Conducting computational studies (e.g., docking simulations) to predict biological targets.

-

Exploring the compound’s pharmacokinetics and pharmacodynamics through in vitro and in vivo studies.

-

Investigating its potential as a dual-purpose agent (e.g., anticancer and antifungal).

This article provides a comprehensive overview of the compound's structure, properties, potential applications, and synthesis pathways based on general knowledge of pyrimidine derivatives and fluorinated compounds. Further experimental research is needed to validate these predictions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume